molecular formula C13H10FNO3 B2851415 methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate CAS No. 478078-88-5

methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate

Cat. No. B2851415
CAS RN: 478078-88-5
M. Wt: 247.225
InChI Key: HIQYFAKKYGMHIX-UHFFFAOYSA-N
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Description

“Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate” likely refers to a chemical compound containing a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), a fluorobenzoyl group (a benzoyl group with a fluorine atom attached), and a methyl ester group attached to a carboxylic acid .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, benzoyl chlorides can be used in Friedel-Crafts acylation reactions to introduce the benzoyl group . The ester group could potentially be introduced through a Fischer esterification reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like “Methyl 4-aminobenzoate” have a molecular weight of 151.16 g/mol .

Scientific Research Applications

Synthesis of Benzohydrazides

This compound serves as a precursor in the synthesis of 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide . The process involves microwave-aided hydrazinolysis followed by acylation, using 4-fluorobenzoyl chloride . This method is significant for the development of pharmaceuticals and agrochemicals due to the biological activity of benzohydrazides.

Friedel–Crafts Acylation

Methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate can be used in the Friedel–Crafts acylation of aniline derivatives. This reaction is catalyzed by copper triflate and is crucial for the synthesis of aminobenzophenones, which are important intermediates in the production of dyes, pigments, and pharmaceuticals .

Carbazole Derivatives Synthesis

The compound is also involved in the synthesis of 1-(4-Fluorobenzoyl)-9H-carbazole . The synthesis is achieved through Friedel–Crafts acylation, using boron trichloride to direct the substitution. Carbazole derivatives are valuable in the creation of organic semiconductors and conducting polymers .

Safety And Hazards

Safety and hazard information would also depend on the exact structure of the compound. For example, similar compounds like “4-Fluorobenzyl chloride” are considered hazardous and can cause skin burns and eye damage .

Future Directions

The future directions for this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)11-6-9(7-15-11)12(16)8-2-4-10(14)5-3-8/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQYFAKKYGMHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylate

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